2-(2-Phenylethoxy)benzaldehyde
Overview
Description
2-(2-Phenylethoxy)benzaldehyde is an organic aromatic compound . Its molecular formula is C15H14O2 and it has a molecular weight of 226.27 .
Synthesis Analysis
The synthesis of substituted benzaldehydes, such as 2-(2-Phenylethoxy)benzaldehyde, can be achieved via a two-step, one-pot procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . Another method involves the selective synthesis of benzaldehydes from corresponding benzyl alcohols using hypochlorite as an oxidant in an organic medium under phase transfer catalysis .Molecular Structure Analysis
The InChI code for 2-(2-Phenylethoxy)benzaldehyde is 1S/C15H14O2/c16-12-14-8-4-5-9-15(14)17-11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2 .Physical And Chemical Properties Analysis
2-(2-Phenylethoxy)benzaldehyde is a solid at room temperature .Scientific Research Applications
Pharmacology
In pharmacology, 2-(2-Phenylethoxy)benzaldehyde is explored for its potential therapeutic properties. It may serve as a precursor or an intermediate in the synthesis of various pharmacologically active molecules. Its structural framework is conducive to modifications that can lead to the discovery of new drugs .
Organic Synthesis
This compound is valuable in organic synthesis, particularly in the formation of complex organic molecules. It can undergo various chemical reactions, such as nucleophilic addition or condensation, to create diverse organic compounds with potential applications in medicinal chemistry .
Material Science
In material science, 2-(2-Phenylethoxy)benzaldehyde could be used in the development of new polymers or coatings. Its aromatic structure might contribute to the thermal stability and rigidity of polymeric materials .
Analytical Chemistry
As an analytical standard, 2-(2-Phenylethoxy)benzaldehyde can be used in chromatography and spectrometry for the identification and quantification of similar compounds in complex mixtures, aiding in quality control and research .
Environmental Science
This compound may be involved in environmental studies, such as the analysis of volatile organic compounds in the atmosphere or as a tracer in environmental fate studies to understand the distribution and breakdown of similar organic compounds .
Biochemistry Research
In biochemistry, 2-(2-Phenylethoxy)benzaldehyde might be used in proteomics and metabolomics studies as a reagent or a model compound to study biochemical pathways and interactions within cells .
Agricultural Studies
Research in agriculture could utilize 2-(2-Phenylethoxy)benzaldehyde to develop new pesticides or herbicides. Its structure could be the basis for compounds that interact with specific biological targets in pests or weeds .
Food Industry
Lastly, in the food industry, derivatives of 2-(2-Phenylethoxy)benzaldehyde could be investigated for their flavoring properties, potentially leading to the creation of new artificial flavors or fragrances .
properties
IUPAC Name |
2-(2-phenylethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-12-14-8-4-5-9-15(14)17-11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZPKSQHOCUCFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361368 | |
Record name | 2-(2-phenylethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93898-91-0 | |
Record name | 2-(2-phenylethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.